1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene
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Overview
Description
1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene is an organic compound characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene typically involves the reaction of 1-methoxy-4-iodobenzene with 3-butyn-1-ol in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
- Tembotrione
Uniqueness
1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene is unique due to the presence of both a methoxy group and a trifluoroethoxy group on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .
Properties
CAS No. |
60512-55-2 |
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Molecular Formula |
C14H13F3O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-methoxy-4-[3-(2,2,2-trifluoroethoxymethyl)but-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C14H13F3O2/c1-11(9-19-10-14(15,16)17)3-4-12-5-7-13(18-2)8-6-12/h5-8H,1,9-10H2,2H3 |
InChI Key |
CSEBPSDNNGOCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=C)COCC(F)(F)F |
Origin of Product |
United States |
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